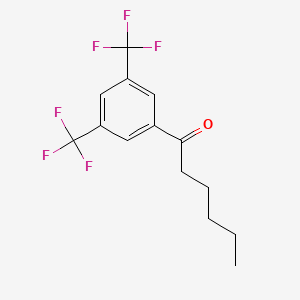
1-(3,5-Bis(trifluoromethyl)phenyl)hexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Bis(trifluoromethyl)phenyl)hexan-1-one is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a hexanone chain. This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)hexan-1-one typically involves the reaction of 3,5-bis(trifluoromethyl)bromobenzene with ethyl magnesium bromide in tetrahydrofuran to form 1-(3,5-bis(trifluoromethyl)phenyl)magnesium bromide. This Grignard reagent is then added to an excess of acetic anhydride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. One such method involves the use of whole-cell biocatalysts in a natural deep-eutectic solvent-containing reaction system under microaerobic conditions. This approach has been shown to enhance the catalytic efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Bis(trifluoromethyl)phenyl)hexan-1-one undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to form alcohols, such as 1-(3,5-bis(trifluoromethyl)phenyl)hexanol.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride in an alcohol solvent.
Substitution: Typical reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product is 1-(3,5-bis(trifluoromethyl)phenyl)hexanol.
Substitution: The products vary depending on the nucleophile used, resulting in compounds like 1-(3,5-bis(aminomethyl)phenyl)hexan-1-one.
Scientific Research Applications
1-(3,5-Bis(trifluoromethyl)phenyl)hexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, including neurokinin-1 receptor antagonists.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)hexan-1-one involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity and electron-withdrawing properties, allowing it to modulate the activity of enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol: This compound is structurally similar but contains an alcohol group instead of a ketone.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Another related compound, differing in the functional group attached to the phenyl ring.
Uniqueness
1-(3,5-Bis(trifluoromethyl)phenyl)hexan-1-one is unique due to its hexanone chain, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]hexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F6O/c1-2-3-4-5-12(21)9-6-10(13(15,16)17)8-11(7-9)14(18,19)20/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGSJGIXNMBDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F6O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














